1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol
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Overview
Description
1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol is a complex organic compound featuring a chlorinated propanol backbone with a phenyl and trifluoromethyl-substituted pyrimidinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups, and finally the attachment of the chlorinated propanol moiety. Common synthetic routes include:
Nucleophilic substitution reactions: These are used to introduce the chloro group onto the propanol backbone.
Pyrimidine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfur-based coupling reactions: These are employed to attach the pyrimidinyl sulfanyl group to the propanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Including amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce alcohols or other reduced forms.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain proteins or enzymes by forming strong hydrogen bonds or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted pyrimidines: Compounds with similar trifluoromethyl and pyrimidine structures.
Chlorinated propanols: Compounds with similar chlorinated propanol backbones.
Phenyl-substituted pyrimidines: Compounds with similar phenyl and pyrimidine structures.
Uniqueness
1-Chloro-3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-2-ol is unique due to its combination of a chlorinated propanol backbone with a phenyl and trifluoromethyl-substituted pyrimidinyl sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H12ClF3N2OS |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-chloro-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H12ClF3N2OS/c15-7-10(21)8-22-13-19-11(9-4-2-1-3-5-9)6-12(20-13)14(16,17)18/h1-6,10,21H,7-8H2 |
InChI Key |
SAWXQKXPDUZEMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(CCl)O)C(F)(F)F |
Origin of Product |
United States |
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